molecular formula C22H13Cl2NO3 B2930068 [3-(2,6-Dichlorophenyl)-4-isoxazolyl](4-phenoxyphenyl)methanone CAS No. 338411-90-8

[3-(2,6-Dichlorophenyl)-4-isoxazolyl](4-phenoxyphenyl)methanone

Cat. No.: B2930068
CAS No.: 338411-90-8
M. Wt: 410.25
InChI Key: BMEVAAZBCWHEJJ-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone is a halogenated aromatic compound featuring a central isoxazole ring substituted with a 2,6-dichlorophenyl group at the 3-position and a 4-phenoxyphenyl group attached via a methanone bridge. This structure confers unique electronic and steric properties, making it a subject of interest in agrochemical and pharmaceutical research.

Properties

IUPAC Name

[3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2NO3/c23-18-7-4-8-19(24)20(18)21-17(13-27-25-21)22(26)14-9-11-16(12-10-14)28-15-5-2-1-3-6-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEVAAZBCWHEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CON=C3C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its biological properties, mechanism of action, and relevant case studies.

Antifungal Activity

Research indicates that derivatives of the dichlorophenyl isoxazole series exhibit notable antifungal properties. A study highlighted that compounds with similar structures demonstrated significant efficacy against pathogenic fungi, particularly Aspergillus fumigatus and Scedosporium apiospermum . The antifungal activity was attributed to structural features such as the oxime group combined with chlorine atoms, enhancing the overall potency.

The mechanism underlying the biological activity of 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone appears to involve inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism has been corroborated by studies showing that related compounds inhibit phospholipase A2-like activity in Candida species, further indicating their role in disrupting membrane integrity .

Study 1: Antifungal Efficacy Against Candida Species

A recent investigation assessed the antifungal activity of isoxazole derivatives against various Candida strains. The results demonstrated that these compounds exhibited lower minimum inhibitory concentrations (MICs) compared to standard antifungal agents like fluconazole. The following table summarizes the MIC values for different strains:

Compound C. albicans (µg/mL)C. glabrata (µg/mL)C. krusei (µg/mL)
Isoxazole Derivative0.50.1250.25
Fluconazole10.50.5

This study highlighted the potential of isoxazole derivatives as effective antifungal agents, particularly against resistant strains .

Study 2: In Vivo Efficacy

In vivo studies demonstrated that treatment with 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone resulted in significantly higher survival rates in mice models infected with Candida. The survival rates were statistically significant when compared to untreated controls (p < 0.01). This reinforces the compound's potential therapeutic application in clinical settings .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The 4-phenoxyphenyl group in the target compound likely increases lipophilicity compared to piperidine or morpholine derivatives, affecting membrane permeability and environmental persistence .
  • Bioactivity : Piperazine-pyridine derivatives (e.g., CAS: 2156187-89-0) may exhibit enhanced binding to enzymatic targets due to hydrogen-bonding capabilities .

Functional Comparisons with Agrochemical Analogues

Several compounds in the Pesticide Chemicals Glossary share structural motifs:

  • Diclosulam (N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide): Unlike the target compound, diclosulam incorporates a triazolopyrimidine core but retains the 2,6-dichlorophenyl group, suggesting shared herbicidal mechanisms .

Discontinued Products and Market Trends

Notably, derivatives like (3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (CAS: 2156187-89-0) are marked as discontinued, possibly due to regulatory challenges or optimization of newer analogues . This underscores the importance of substituent selection in balancing efficacy, safety, and commercial viability.

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